Cas no 35943-38-5 ((S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one)
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
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- (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one
- Pteroside D
- PterosideD
- 35943-38-5
- CHEMBL4097388
- 1H-Inden-1-one, 6-(2-(beta-D-glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-, (S)-
- AKOS040762242
- DTXSID70957350
- (3S)-Pteroside D
- CHEBI:176018
- 2-(1-Hydroxy-2,2,4,6-tetramethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl hexopyranoside
- FS-9801
- BDBM50610539
- (S)-6-[2-(beta-D-Glucopyranosyloxy)ethyl]-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one
- (3S)-3-HYDROXY-2,2,5,7-TETRAMETHYL-6-(2-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}ETHYL)-3H-INDEN-1-ONE
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- Inchi: 1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,18+,20-/m1/s1
- InChI Key: TUGWHBZURNWRDG-LNZAMEHWSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OCCC1C(C)=CC2=C(C=1C)C(C(C)(C)[C@H]2O)=O
Computed Properties
- Exact Mass: 410.19406791g/mol
- Monoisotopic Mass: 410.19406791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 137Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.4±0.1 g/cm3
- Boiling Point: 352.6±27.0 °C at 760 mmHg
- Flash Point: 157.2±20.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4856-1 mg |
Pteroside D |
35943-38-5 | 1mg |
¥2595.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P30890-5mg |
Pteroside D |
35943-38-5 | 5mg |
¥5120.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4856-1 ml * 10 mm |
Pteroside D |
35943-38-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 | ||
| A2B Chem LLC | AF82846-1mg |
Pteroside D |
35943-38-5 | >98% | 1mg |
$699.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4856-5 mg |
Pteroside D |
35943-38-5 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN4856-1 mL * 10 mM (in DMSO) |
Pteroside D |
35943-38-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| TargetMol Chemicals | TN4856-5mg |
Pteroside D |
35943-38-5 | 5mg |
¥ 4420 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086978-5mg |
Pteroside D |
35943-38-5 | 98% | 5mg |
¥2427 | 2023-04-14 |
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one: A Comprehensive Overview
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one is a highly specialized compound with the CAS number 35943-38-5. This compound is notable for its complex structure and unique properties, making it a subject of interest in various fields of research. The molecule consists of a dihydroindenone framework with multiple substituents, including hydroxyl groups and a beta-D-glucopyranosyl moiety. These structural features contribute to its bioactivity and potential applications in pharmaceuticals and natural product chemistry.
The compound's structure is characterized by a rigid bicyclic system with multiple methyl groups and hydroxyl functionalities. The presence of the beta-D-glucopyranosyl group introduces additional complexity and potential for interactions with biological systems. Recent studies have highlighted the importance of such glycosylated compounds in modulating bioavailability and pharmacokinetics. For instance, researchers have demonstrated that the glycosylation of indenone derivatives can significantly enhance their stability in physiological environments while maintaining their bioactivity.
One of the most intriguing aspects of this compound is its stereochemistry. The (S) configuration at the hydroxyl-bearing carbon plays a crucial role in determining its biological activity. Stereoisomerism is a common theme in natural products, and this compound serves as an excellent example of how subtle structural differences can lead to significant functional variations. Recent advancements in asymmetric synthesis have enabled researchers to efficiently produce enantiopure samples of this compound, facilitating detailed studies on its stereochemical influence on activity.
From a synthetic perspective, the construction of this molecule represents a significant challenge due to its complex architecture. Researchers have employed various strategies to assemble the dihydroindenone framework, including intramolecular cyclizations and enantioselective catalysis. One notable approach involves the use of organocatalysts to promote the formation of the bicyclic system under mild conditions. These methods not only enhance synthetic efficiency but also align with green chemistry principles by minimizing waste and reducing energy consumption.
The biological activity of (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one has been extensively studied in recent years. Preclinical studies have shown that it exhibits potent antioxidant properties due to its ability to scavenge free radicals and inhibit oxidative stress pathways. This makes it a promising candidate for applications in anti-inflammatory and neuroprotective therapies. Additionally, preliminary results from in vitro assays suggest that it may possess anticancer activity by targeting specific signaling pathways involved in tumor progression.
In terms of applications, this compound has garnered attention as a potential lead molecule for drug development. Its unique combination of structural features and bioactivity positions it as a valuable tool for exploring novel therapeutic strategies. For example, ongoing research is focused on optimizing its pharmacokinetic profile through chemical modifications while retaining its biological efficacy.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide critical insights into the molecular integrity and stereochemical composition of the compound.
In conclusion, (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one (CAS 35943-38-5) is a multifaceted compound with significant potential across various scientific domains. Its intricate structure not only presents synthetic challenges but also offers opportunities for innovative applications in medicine and beyond. As research continues to uncover its full spectrum of properties and mechanisms of action, this compound remains at the forefront of natural product chemistry.
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